N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Description
This compound features a hybrid structure combining a 1,3,4-thiadiazole ring substituted with a pentan-3-yl group and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety.
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3S/c1-3-10(4-2)15-18-19-16(23-15)17-14(20)13-9-21-11-7-5-6-8-12(11)22-13/h5-8,10,13H,3-4,9H2,1-2H3,(H,17,19,20) |
InChI Key |
DAHLLWMPBZUWAP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Biological Activity
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O2S |
| Molecular Weight | 305.4 g/mol |
| LogP | 3.9249 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 54.16 Ų |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In a study involving oxadiazole and thiadiazole derivatives, compounds demonstrated excellent metabolic stability and bioavailability with significant activity against resistant strains of M. tuberculosis .
Anticancer Properties
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine has been investigated for its anticancer potential. A structure–activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring significantly influence cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µg/mL) |
|---|---|
| SK-MEL-2 | 4.27 |
| MCF-7 (Breast) | 0.28 |
| A549 (Lung) | 0.52 |
These findings suggest that the compound may induce apoptosis in cancer cells without affecting normal cells .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine has shown promising results as an enzyme inhibitor. It has been reported to inhibit α-amylase and α-glucosidase with IC50 values ranging from 0.70 to 30.80 μM and 0.80 to 29.70 μM respectively . This indicates potential applications in managing diabetes by controlling carbohydrate metabolism.
The biological activity of N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The thiadiazole ring can bind to active sites of enzymes such as α-amylase and α-glucosidase.
- Cytotoxic Mechanisms : The compound may induce apoptosis through mitochondrial pathways and interaction with tubulin .
- Binding Affinity : The sulfonyl group enhances binding affinity to target proteins involved in tumor proliferation.
Case Studies
Several studies have highlighted the efficacy of thiadiazole-based compounds in treating various diseases:
- Antitumor Activity : A study demonstrated that a related thiadiazole derivative exhibited selective anticancer activity against multiple cancer cell lines while sparing normal cells .
- Antimicrobial Effectiveness : In vitro tests showed that compounds with similar structures effectively inhibited the growth of resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. In particular, N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that similar thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Preliminary in vitro studies have demonstrated that this compound may possess cytotoxic effects against specific cancer cell lines.
Anti-inflammatory Effects
Molecular docking studies have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory conditions. The anti-inflammatory properties of related compounds suggest that this compound may also reduce inflammation by inhibiting leukotriene synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Anti-inflammatory | Potential 5-lipoxygenase inhibition | , |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that further optimization could lead to more potent anticancer agents.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Moieties
Compounds containing 1,3,4-thiadiazole subunits (e.g., macrocycles in ) share the thiadiazole core but differ in substitution patterns. For instance:
- Macrocycle 4b (): Contains two 1,3,4-thiadiazole units linked via a phenylenedimethylene group and acetyl substituents. Its structure was confirmed via X-ray crystallography, emphasizing the role of sulfur and nitrogen atoms in stabilizing interactions .
- Target Compound : The pentan-3-yl chain may enhance membrane permeability compared to bulkier substituents in macrocycle 4b.
Benzodioxine/Benzoxazine Derivatives
and highlight compounds with benzodioxine or benzoxazine scaffolds:
- Patent Compound : N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives are used for heartworm treatment, suggesting benzodioxine/oxazine cores may interact with parasitic targets .
- (741733-98-2) : Contains a benzodioxine linked to a thiazole ring and pyrrolidone. The thiazole vs. thiadiazole distinction alters electronic properties and hydrogen-bonding capacity.
| Property | Target Compound | 741733-98-2 () |
|---|---|---|
| Heterocycle Pairing | Thiadiazole | Thiazole |
| Pharmacological Implication | Potential antiparasitic | Unspecified (structural analog) |
Dihydrothiazole-imine Derivatives ()
Compounds like 3(5) (hydrobromide salts of dihydrothiazole-imines) exhibit antihypertensive effects via angiotensin II receptor antagonism. Key similarities include:
- Heterocyclic Core : Both target compound and 3(5) use nitrogen-rich rings (thiadiazole vs. dihydrothiazole) for receptor interactions.
- Substituent Effects : The pentan-3-yl group in the target compound may mimic the propenyl chain in 3(5), influencing binding kinetics .
| Property | Target Compound | Compound 3(5) () |
|---|---|---|
| Pharmacological Target | Hypothesized cardiovascular | Angiotensin II receptor |
| Key Interactions | Thiadiazole (H-bonding) | Dihydrothiazole-imine (electrostatic) |
Research Findings and Implications
- Synthetic Strategies : The target compound likely requires multi-step alkylation/condensation, akin to methods in (regiospecific alkylation) and (thiourea condensations) .
- Docking Studies : Analogous to , the thiadiazole and benzodioxine moieties may engage in hydrogen bonding and π-π stacking with biological targets, though specific data is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
